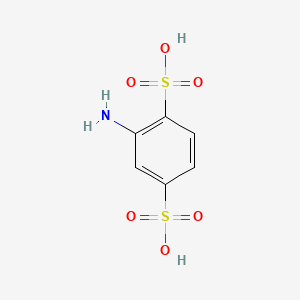

2-Aminobenzene-1,4-disulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminobenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCBULMAFILCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044751 | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-44-2 | |

| Record name | 2-Amino-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-p-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzene-1,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Aminobenzene-1,4-disulfonic Acid

Abstract: This document provides a comprehensive technical overview of 2-Aminobenzene-1,4-disulfonic acid (CAS No. 98-44-2), a key intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2] It details the compound's physicochemical and spectroscopic properties, presents standardized experimental protocols for its synthesis and analysis, and outlines its primary chemical reactivity and applications. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

General and Physicochemical Properties

This compound, also known as Aniline-2,5-disulfonic acid, is an aromatic compound characterized by the presence of an amino group and two sulfonic acid groups attached to a benzene ring.[3] This substitution pattern imparts a unique combination of acidic and basic properties, as well as high polarity.

Appearance: Under standard conditions, the compound exists as a white to off-white or pale yellow crystalline solid.[2][4][5]

Solubility: It exhibits slight solubility in water and is also soluble in ethanol.[2][4][6] The presence of the highly polar sulfonic acid groups contributes to its aqueous solubility, while the aromatic ring provides some affinity for organic solvents.[4] Its negative log P values, ranging from -0.886 to -4.87, confirm its hydrophilic nature and a strong preference for the aqueous phase over nonpolar organic solvents.[4]

Thermal Stability: The compound has a high melting point, reported to be above 300°C, at which it typically decomposes rather than melts.[4][6] This high thermal stability is attributed to strong intermolecular forces, including hydrogen bonding and ionic interactions within its crystal lattice.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98-44-2 | [1][7] |

| Molecular Formula | C₆H₇NO₆S₂ | [4][7] |

| Molecular Weight | 253.25 g/mol | [4][7] |

| Melting Point | >300°C (decomposes) | [4][6][8] |

| Density (estimate) | 1.569 g/cm³ | [6] |

| pKa (predicted, sulfonic acid) | -1.15 ± 0.50 | [4] |

| log P (calculated) | -3.43 (at 25°C) | [4] |

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrations of its key functional groups.[4] The primary aromatic amine shows two N-H stretching bands in the 3300-3500 cm⁻¹ region.[4][9] Strong absorptions corresponding to the S=O stretching of the sulfonic acid groups are expected between 1350-1120 cm⁻¹.[9] Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons are expected to appear as complex multiplets in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amine (NH₂) protons can appear as a broad signal, with a chemical shift that is highly dependent on solvent and concentration.[3][6]

-

¹³C NMR: The aromatic carbons would show signals in the range of 115-150 ppm. The carbon atom attached to the amino group would be shielded, while those attached to the sulfonic acid groups would be deshielded.

-

-

UV-Visible Spectroscopy: In aqueous solution, the aromatic ring acts as a chromophore. The electronic transitions are influenced by the amino and sulfonic acid substituents, which can cause shifts in the absorption maxima compared to unsubstituted benzene.[4] Aromatic amines typically exhibit characteristic absorption bands that are sensitive to the pH of the solution.[5]

Table 2: Predicted and Typical Spectroscopic Data

| Technique | Feature | Expected Range / Value | Source(s) |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | [4] |

| S=O Stretch (Sulfonic Acid) | 1350 - 1120 cm⁻¹ | [9][11] | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | [10][12] | |

| Aromatic C=C Stretch | 1475 - 1600 cm⁻¹ | [12] | |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm | [6][13] |

| Amine Protons (NH₂) | Variable, broad | [3] | |

| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm | [14][15] |

| UV-Vis | π → π* Transition | ~200 - 400 nm (pH-dependent) | [4][5][16] |

Experimental Protocols

Protocol for Synthesis

This protocol is adapted from a known method for the preparation of this compound involving the sulfonation and subsequent reduction of a nitroaromatic precursor.

Materials:

-

4-Chloro-3-nitrobenzenesulfonic acid

-

Sodium sulfite (Na₂SO₃)

-

Iron filings

-

Acetic acid

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (78% w/w)

-

Water

Procedure:

-

Sulfonation/Substitution: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzenesulfonic acid in an aqueous alkaline medium.

-

Add sodium sulfite to the solution. Heat the reaction mixture to approximately 95-100°C and maintain this temperature for several hours to facilitate the nucleophilic substitution of the chlorine atom.

-

Cool the mixture and adjust the pH to 6-7 using acetic acid.

-

Reduction: In a separate vessel, prepare a mixture of iron filings, water, and a catalytic amount of acetic acid. Heat this mixture to near boiling (approx. 98°C).

-

Slowly add the solution from step 3 to the iron filing suspension over a period of one hour.

-

After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the complete reduction of the nitro group.

-

Work-up and Isolation: Adjust the pH of the reaction mixture to 8-9 with sodium carbonate to precipitate iron oxides.

-

Filter the hot solution to remove the iron oxide sludge. Wash the filter cake with warm water and combine the filtrates.

-

Heat the combined filtrate to 80°C and acidify with 78% sulfuric acid to a pH of approximately 0.5.

-

Stir the mixture at 80°C for 30 minutes, then cool to 20°C to induce crystallization.

-

Collect the precipitated white, crystalline this compound by filtration and wash with cold water.

-

Dry the product under vacuum.

Protocol for Solubility Determination

Objective: To determine the qualitative solubility of the compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH.

Procedure:

-

Place approximately 25 mg of the compound into five separate, labeled test tubes.

-

To the first test tube, add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time). After each addition, shake or vortex the tube vigorously for at least 30 seconds.

-

Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

-

Repeat steps 2 and 3 for the remaining test tubes using ethanol, diethyl ether, 5% HCl, and 5% NaOH, respectively.

-

For the tube containing water, test the pH of the resulting solution with pH paper to observe the effect of the acidic and basic functional groups.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the compound.

Materials:

-

This compound (accurately weighed)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (25 or 50 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water (boiled to remove CO₂)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.

-

Acidic Titration: To determine the pKa of the amino group, first, titrate the sample with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Basic Titration: To determine the pKa of the sulfonic acid groups (though they are very strong acids and the inflection point may be difficult to observe), titrate a fresh sample with the standardized 0.1 M NaOH solution, following the same procedure as in steps 3-5.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve (where the slope is steepest).

Chemical Reactivity and Applications

The reactivity of this compound is governed by its functional groups.

-

Amino Group: The primary aromatic amine group is nucleophilic and can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate.[4]

-

Azo Coupling: The diazonium salt can then react with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form a wide variety of azo dyes.[4] This is the primary application of this compound.

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution, although the strongly deactivating sulfonic acid groups make these reactions challenging. The positions of substitution are directed by both the activating amino group and the deactivating sulfonic acid groups.

Applications:

-

Dye Manufacturing: It is a crucial intermediate for producing a range of azo dyes used in the textile and pigment industries.[2][4][7]

-

Pharmaceuticals: It serves as a building block or intermediate in the synthesis of more complex pharmaceutical molecules.[3][4]

-

Analytical Chemistry: It can be used as a reagent in certain analytical methods, including spectrophotometry.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway

Caption: Simplified synthesis pathway for the target compound.

Experimental Workflow: Solubility Determination

Caption: Workflow for qualitative solubility testing.

Safety Information

This compound is considered toxic and an irritant. Standard laboratory safety precautions should be strictly followed when handling this chemical.

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | R36/37/38 | Irritating to eyes, respiratory system and skin. | [6] |

| Safety | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |

| Safety | S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [6] |

| Toxicity | LD50 | Rat oral LD50: 7760mg/kg | [6] |

Handling and Storage:

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Operators should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[6]

-

Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[6]

-

Keep containers tightly closed and handle in accordance with regulations for toxic chemicals.[6]

References

- 1. This compound (>90%) | CymitQuimica [cymitquimica.com]

- 2. 2-aminobenzene-1,4-disulphonic acid [chembk.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Buy this compound | 98-44-2 [smolecule.com]

- 5. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound [dyestuffintermediates.com]

- 8. CID 126842343 | C12H14N2O12S4 | CID 126842343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

Synthesis of 2-Aminobenzene-1,4-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Aminobenzene-1,4-disulfonic acid (also known as Aniline-2,5-disulfonic acid), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2][3][4] This document details the core synthetic routes, providing comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal methods for the industrial production of this compound have been identified: the sulfonation of aniline-3-sulfonic acid and the reduction of 2-nitrobenzene-1,4-disulfonic acid.

Sulfonation of Aniline-3-Sulfonic Acid

This classical approach involves the direct sulfonation of aniline-3-sulfonic acid (metanilic acid) using oleum (fuming sulfuric acid) at elevated temperatures.[5][6] The subsequent hydrolysis of the reaction intermediate yields the desired product.

Reaction Scheme:

Caption: Sulfonation of Aniline-3-sulfonic acid to produce this compound.

Experimental Protocol:

A detailed experimental procedure is described in multiple patents.[6][7] The general steps are as follows:

-

Sulfonation: Aniline-3-sulfonic acid is added to oleum (e.g., 65% oleum). The mixture is heated to approximately 160°C for several hours (e.g., 6 hours).[6][7]

-

Hydrolysis: The reaction mixture is then carefully diluted with water.

-

Reflux: The diluted solution is boiled under reflux for an extended period (e.g., 5 hours) to ensure complete hydrolysis.[6][7]

-

Isolation: The product, this compound, is isolated by salting out with sodium chloride.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [7] |

| Purity | >90% (as acid sodium salt) | [6] |

Disadvantages: This process requires the use of dried starting material and involves high reaction temperatures and corrosive oleum, posing significant safety and handling challenges.[7]

Reduction of 2-Nitrobenzene-1,4-disulfonic Acid

A more contemporary and widely used industrial method involves a two-step process starting from 4-chloro-3-nitrobenzene-sulfonic acid.[7][8] This pathway avoids the harsh conditions of the direct sulfonation of aniline derivatives.

Reaction Scheme:

Caption: Two-step synthesis of this compound via sulfitation and reduction.

Experimental Protocol:

The process is carried out in a one-pot synthesis without the intermediate isolation of the 2-nitrobenzene-1,4-disulfonic acid.[7]

-

Sulfitation: 4-chloro-3-nitrobenzene-sulfonic acid is reacted with sodium sulfite in an aqueous alkaline medium (pH 8-12) at a temperature of 40-90°C.[7]

-

Reduction: Following the sulfitation, the nitro group is reduced using iron powder at a temperature of 85-100°C.[7]

-

Work-up and Isolation: The iron oxide is filtered off. The filtrate is then heated to 70-90°C and acidified with a mineral acid (e.g., sulfuric acid) to a pH of <1. Upon cooling, the this compound precipitates and is collected by filtration.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 76-91% | [7][8] |

| Purity | >97% | [9] |

| Molar ratio (Sodium sulfite to starting material) | 1.0 to 1.5 moles per mole | [7] |

Alternative Synthesis Approaches

While the two methods detailed above are the most prominently described, other potential synthetic routes include:

-

Direct Sulfonation of Aniline: This involves treating aniline with sulfuric acid or chlorosulfonic acid.[2] However, controlling the position of sulfonation can be challenging, often leading to a mixture of isomers.

-

Nitration followed by Reduction and Sulfonation: A general synthetic strategy that involves nitrating benzene, followed by reduction to aniline, and subsequent sulfonation.[2] The specific conditions for the synthesis of this compound via this route are not well-documented in the reviewed literature.

-

Direct Amination of Aromatic Sulfonic Acids: This approach involves the direct amination of a disulfonated benzene ring using ammonia or its derivatives under specific reaction conditions.[2]

Experimental Workflow Overview

The general workflow for the synthesis and isolation of this compound via the reduction pathway is outlined below.

Caption: General experimental workflow for the synthesis via the reduction pathway.

References

- 1. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 2. Buy this compound | 98-44-2 [smolecule.com]

- 3. jayvir-us.com [jayvir-us.com]

- 4. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. GB285488A - Process for the manufacture of aniline-2:5-disulphonic acid - Google Patents [patents.google.com]

- 6. US1889371A - Process of producing aniline-2:5-disulphonic acid - Google Patents [patents.google.com]

- 7. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]

- 8. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]

- 9. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of Aniline-2,5-disulfonic Acid

This guide provides a comprehensive overview of the spectroscopic data for aniline-2,5-disulfonic acid, a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here is for the monosodium salt of aniline-2,5-disulfonic acid.

1.1. ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.91 | d | 1H | H-6 |

| 7.49 | dd | 1H | H-4 |

| 6.89 | d | 1H | H-3 |

1.2. ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (ppm) | Assignment |

| 147.8 | C-2 |

| 131.0 | C-5 |

| 129.8 | C-6 |

| 120.2 | C-4 |

| 117.8 | C-1 |

| 114.6 | C-3 |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aniline-2,5-disulfonic acid or its salts is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3][4][5] The choice of solvent depends on the solubility of the specific salt form of the compound.

-

Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.[3][5]

-

Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H NMR). The chemical shifts are typically referenced to a suitable internal standard or to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. FT-IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the Fourier-Transform Infrared (FT-IR) spectrum of the monosodium salt of aniline-2,5-disulfonic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 | Strong | N-H stretch (amine) |

| 3100 | Broad | O-H stretch (sulfonic acid) |

| 1620 | Medium | N-H bend (amine) |

| 1500 | Strong | C=C stretch (aromatic) |

| 1200 | Very Strong | S=O stretch (sulfonic acid) |

| 1040 | Very Strong | S=O stretch (sulfonic acid) |

| 880 | Strong | C-H bend (aromatic) |

2.2. Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for FT-IR analysis.[6][7][8][9][10]

-

Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6]

-

Pellet Formation: Transfer the finely ground powder into a pellet die.

-

Pressing: Apply pressure (typically several tons) to the die using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

3.1. UV-Vis Spectroscopic Data

The UV-Vis absorption spectrum of aniline-2,5-disulfonic acid in aqueous solution exhibits characteristic absorption bands.

| Wavelength (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

| 254 | 8.3 x 10³ | Water |

| 310 | 1.9 x 10³ | Water |

Data obtained from studies on the photolysis of aniline-2,5-disulfonic acid in aqueous solutions.[11]

3.2. Experimental Protocol for UV-Vis Spectroscopy

The protocol for obtaining a UV-Vis spectrum is generally straightforward:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water for aniline-2,5-disulfonic acid) of a known concentration. The solvent should be transparent in the wavelength range of interest.

-

Blank Measurement: Fill a cuvette with the pure solvent and measure its absorbance to obtain a baseline or "blank" spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance across the desired wavelength range.

-

Data Analysis: The absorbance of the blank is subtracted from the sample's absorbance to obtain the final spectrum.

References

- 1. organomation.com [organomation.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. youtube.com [youtube.com]

- 9. azom.com [azom.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Photolysis of aqueous solutions of aniline-2,5-disulfonic acid: steady state and laser flash photolysis studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Introduction: The Chemical Profile of 2,5-Disulfoaniline

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Disulfoaniline

2,5-Disulfoaniline, also known as 2-Amino-1,4-benzenedisulfonic acid (CAS No. 98-44-2), is an aromatic sulfonic acid of significant interest in various industrial and research applications.[1][2] Characterized by a benzene ring functionalized with two sulfonic acid groups (-SO₃H) and one amino group (-NH₂), its chemical nature is distinctly amphoteric.[1] The sulfonic acid moieties impart strong acidic properties, while the amino group provides a site for weak basicity.[1] This dual functionality makes it a versatile intermediate in the synthesis of dyes, pigments, and optical brightening agents.[2][3][4] It also serves as a valuable pharmaceutical intermediate.[1][4][5] This guide provides a detailed examination of its solubility and stability, critical parameters for its application in process chemistry, formulation development, and analytical sciences.

Part 1: Solubility Profile of 2,5-Disulfoaniline

The solubility of a compound is fundamental to its application, dictating its behavior in reaction media, purification processes, and formulation systems. The solubility of 2,5-disulfoaniline is dominated by the presence of the highly polar sulfonic acid groups.

Qualitative and Quantitative Solubility

2,5-Disulfoaniline is generally described as a white to gray-white crystalline powder.[1][2][3] Its solubility is highly dependent on the solvent and the pH of the medium. Due to its ionic nature, it is readily soluble in water.[1][2] Some sources describe it as "easily soluble in water," while others note it as "slightly soluble in water."[3][4][6] This apparent contradiction can be attributed to the difference in solubility between the free acid form and its corresponding salts. The monosodium salt, for instance, is noted for its easy solubility in water.[3] The compound is also soluble in alcohol.[3]

The presence of the large aromatic ring provides some nonpolar character, but the two sulfonic acid groups and the amino group enable extensive hydrogen bonding and ion-dipole interactions with polar solvents like water. The solubility in aqueous media is significantly influenced by pH. In acidic solutions, the amino group is protonated (-NH₃⁺), while in neutral to basic solutions, the sulfonic acid groups are deprotonated (-SO₃⁻), forming a zwitterion or an anionic species, respectively, which enhances water solubility.

Factors Influencing Solubility

The dissolution of 2,5-disulfoaniline is a multifactorial process. Key variables include the solvent system, temperature, and pH. The interplay of these factors determines the extent to which the compound can be solubilized, which is a critical consideration for its use in synthesis and formulation.

Summary of Solubility Data

| Solvent | Solubility Description | Reference |

| Water | Soluble / Easily Soluble / Slightly Soluble | [1][2][3][4][5][6] |

| Alcohol | Easily Soluble | [3] |

| Aqueous Acid | Slightly Soluble | [6] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol outlines a standard procedure for quantifying the equilibrium solubility of 2,5-disulfoaniline.

1. Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution is formed, allowing for accurate measurement of the dissolved concentration.

2. Materials and Reagents:

- 2,5-Disulfoaniline (CAS 98-44-2), high purity

- Selected solvents (e.g., deionized water, ethanol, buffered solutions at various pH)

- Thermostatic shaker bath

- Calibrated pH meter

- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Volumetric flasks and pipettes

3. Step-by-Step Methodology:

- Preparation: Add an excess amount of 2,5-disulfoaniline to a series of sealed glass vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium is reached at saturation.

- Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

- Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solid to settle.

- Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

- Quantification: Prepare a series of dilutions of the filtered sample. Analyze these samples, along with a set of calibration standards, using a validated stability-indicating HPLC method. The concentration of 2,5-disulfoaniline is determined by comparing the peak area of the sample to the calibration curve.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 2,5-disulfoaniline is paramount for defining its shelf-life, storage conditions, and predicting potential degradation products.[7][8][9] The molecule's stability is generally robust under normal storage conditions but can be compromised by exposure to harsh environmental factors.[7][8][9]

Forced degradation, or stress testing, is an essential practice to identify likely degradation pathways and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, extreme pH, intense light, and oxidizing agents.[12][13]

Degradation under Stress Conditions

-

Hydrolytic Stability (pH): The amide and sulfonylurea moieties in similar molecules are susceptible to hydrolytic degradation.[14] For 2,5-disulfoaniline, hydrolysis under strongly acidic or basic conditions could potentially lead to desulfonation or modification of the amino group. The rate of degradation is expected to be pH-dependent.[15]

-

Oxidative Stability: The amino group on the aromatic ring is a potential site for oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of nitroso, nitro, or polymeric impurities. The acidic character of some oxidizing solutions can also influence the degradation pathway.[14]

-

Thermal Stability: With a melting point reported to be above 300 °C, 2,5-disulfoaniline is thermally stable as a solid.[2] However, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[15][16]

-

Photostability: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation.[17][18] Photolytic degradation can involve complex radical-based reactions, leading to discoloration and the formation of a variety of degradation products.

Potential Degradation Pathways

While specific degradation products for 2,5-disulfoaniline are not extensively documented in the public literature, likely pathways can be proposed based on its chemical structure and the behavior of analogous compounds like aniline and sulfonamides.[19][20][21][22] These pathways include oxidation of the amino group, electrophilic attack on the activated aromatic ring, and potential cleavage of the carbon-sulfur bonds under extreme conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 2,5-disulfoaniline under various stress conditions.

1. Rationale: The objective is to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure that the resulting degradation products can be adequately detected and resolved from the parent compound by the analytical method.[11] This process is crucial for developing and validating a stability-indicating assay.[12]

2. Materials and Reagents:

- 2,5-Disulfoaniline solution (e.g., 1 mg/mL in a suitable solvent)[11]

- Hydrochloric acid (HCl), 0.1 M to 1 M

- Sodium hydroxide (NaOH), 0.1 M to 1 M

- Hydrogen peroxide (H₂O₂), 3-30% solution

- Temperature-controlled ovens and water baths

- Photostability chamber compliant with ICH Q1B guidelines

- HPLC system with Diode Array Detector (DAD) or Mass Spectrometry (MS) detector for peak purity analysis and identification of unknowns.[23][24][25][26]

3. Step-by-Step Methodology:

- Control Sample: Prepare a solution of 2,5-disulfoaniline and store it under normal conditions (e.g., 2-8°C, protected from light) to serve as a baseline (t=0) reference.

- Acid Hydrolysis: Mix the drug solution with an equal volume of an appropriate concentration of HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified time. Periodically withdraw samples, neutralize them, and analyze by HPLC.

- Base Hydrolysis: Repeat the procedure from step 2, using NaOH instead of HCl.

- Oxidative Degradation: Mix the drug solution with a solution of H₂O₂. Store at room temperature, protected from light, for a specified duration. Withdraw samples for HPLC analysis at defined intervals.

- Thermal Degradation: Store the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Analyze samples at various time points. For solid-state thermal stress, place the neat powder in the oven.

- Photostability: Expose the drug solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples after exposure.

- Analysis and Data Interpretation: Analyze all stressed samples by a developed HPLC method. The method should be capable of separating the main peak of 2,5-disulfoaniline from all generated degradation product peaks. Use a DAD to assess peak purity and an MS detector to obtain mass information for the structural elucidation of major degradants.

Conclusion

2,5-Disulfoaniline is a water-soluble aromatic compound whose physicochemical properties are dictated by its amino and dual sulfonic acid functional groups. Its solubility is highly tunable through pH modification and salt formation, a key consideration for its industrial handling and application. While stable under standard storage conditions, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. A thorough understanding of these solubility and stability profiles, guided by the systematic experimental protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of processes and products involving this versatile chemical intermediate.

References

- 2-Amino-1,4-benzenedisulfonic acid. CymitQuimica.

- CAS 98-44-2. ChemBK.

- 2,5-Diaminobenzenesulfonic acid 88-45-9 wiki. Guidechem.

- lower price Aniline-2,5-disulfonic Acid Monosodium Salt factory China CAS NO.98-44-2. LookChem.

- 2-Amino-1,4-benzenedisulfonic acid | 98-44-2. ChemicalBook.

- Aniline 2,5 Disulphonic acid. EMCO Chemicals.

- Aniline-2,5-disulfonic Acid | 98-44-2. Chemical Bull Pvt. Ltd.

- 2,5-Diaminobenzenesulfonic acid. ChemBK.

- CAS 88-45-9: 2,5-Diaminobenzenesulfonic acid. CymitQuimica.

- 2,5-Diaminobenzenesulfonic acid(88-45-9). ChemicalBook.

- Proposed degradation pathways of the drug under different hydrolytic conditions. ScienceDirect.

- Forced Degrad

- 88-45-9, 2,5-Diaminobenzenesulfonic acid Formula. ECHEMI.

- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- solubility in organic solvents and w

- A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies.

- Effect of temperature, pH and light on the stability of sulforaphane solution.

- degradation pathways of o-Tolidine sulfone under various conditions. Benchchem.

- Alternative DPA degradation pathways (A and B) and the subsequent...

- 2,5-Dichloroaniline - analysis. Analytice.

- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace.

- Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. MDPI.

- Stability studies of saponins in Bacopa monnieri dried ethanolic extracts. PubMed.

- solubility of 2,5-Furandicarboxylic acid in organic solvents. Benchchem.

- Determination of 2,5-hexandione by high-performance liquid chromatography after derivatiz

- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.

- Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and p

- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St

- Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central.

- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological m

Sources

- 1. CAS 98-44-2: 2-Amino-1,4-benzenedisulfonic acid [cymitquimica.com]

- 2. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 3. lower price Aniline-2,5-disulfonic Acid Monosodium Salt factory China, CasNo.98-44-2 Weifang Arylchem Chemical Co., LTD China (Mainland) [arylchem.lookchem.com]

- 4. 2-Amino-1,4-benzenedisulfonic acid | 98-44-2 [chemicalbook.com]

- 5. Aniline-2,5-disulfonic Acid | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]

- 24. Determination of 2,5-hexandione by high-performance liquid chromatography after derivatization with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid (CAS 1133-17-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-Butylbenzenesulfonic acid (CAS 1133-17-1). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Physicochemical Properties

4-tert-Butylbenzenesulfonic acid is an organic aromatic sulfonic acid.[1][2] Its structure is characterized by a benzene ring substituted with a tert-butyl group and a sulfonic acid group at the para position.[2] This compound is typically a white to light yellow solid at room temperature.[1][2] The presence of the polar sulfonic acid group makes it soluble in polar solvents such as water and alcohols.[1][2] It is a strong acid, a property conferred by the sulfonic acid moiety.[2]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of 4-tert-Butylbenzenesulfonic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | [1] |

| Molecular Weight | 214.28 g/mol | [1] |

| CAS Number | 1133-17-1 | [1] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| pKa (Predicted) | -1.8 (Strongest Acidic) | [1] |

| Melting Point of Sodium Salt Hydrate | 240 °C | [3][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A singlet corresponding to the nine protons of the tert-butyl group would be observed in the aliphatic region.[1]

-

¹³C NMR: The carbon NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-tert-Butylbenzenesulfonic acid is expected to show the following characteristic absorption bands:

-

A broad O-H stretch from the sulfonic acid group.[1]

-

Asymmetric and symmetric S=O stretches of the sulfonyl group.[1]

-

C-H stretches corresponding to the aromatic and aliphatic protons.[1]

-

C=C stretches of the aromatic ring.[1]

-

An S-O stretch.[1]

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) for 4-tert-Butylbenzenesulfonic acid would be observed at an m/z of 214.[1] A common fragmentation pattern for benzenesulfonic acids is the loss of SO₂.[1]

Experimental Protocols

Synthesis of 4-tert-Butylbenzenesulfonic Acid

A common laboratory-scale synthesis involves the electrophilic sulfonation of tert-butylbenzene.[1]

Materials:

-

tert-Butylbenzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

-

Round-bottomed flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene. The temperature should be maintained below 25 °C using an ice bath.

-

After the addition is complete, the mixture is slowly heated to approximately 80 °C with constant stirring until the tert-butylbenzene layer has fully dissolved.[1][3]

-

The reaction mixture is then poured into water.[1]

-

The solution is partially neutralized by the careful addition of sodium bicarbonate.[1]

-

Any solid impurities are removed by filtration.[1]

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, sodium chloride is added, and the solution is heated until the salt dissolves.[1][3]

-

The solution is then cooled in an ice bath to induce crystallization.[1]

-

The crystals are collected by filtration and washed with a saturated sodium chloride solution.[1]

-

The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and then extracting it with a suitable organic solvent.[1]

Biological Activity and Signaling Pathways

Research has indicated that some benzenesulfonic acid derivatives may act as inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[1] Direct thrombin inhibitors function by binding to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[1]

The active site of thrombin contains several key pockets that are crucial for substrate binding and catalysis. These include the S1 specificity pocket, which accommodates the P1 residue of the substrate, and the hydrophobic S2 and S3 pockets.[5][6] Small molecule inhibitors are designed to interact with these pockets to achieve potent and selective inhibition.[5]

Safety and Handling

4-tert-Butylbenzenesulfonic acid is a strong acid and is expected to be corrosive.[1] It can cause irritation to the skin and eyes, and ingestion may lead to gastrointestinal irritation.[1] Specific LD50 data for this compound is limited.[1] Therefore, it should be handled with the appropriate safety precautions for corrosive and potentially toxic substances.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1133-17-1: 4-tert-butylbenzenesulfonic acid [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminobenzene-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Aminobenzene-1,4-disulfonic acid. Given the scarcity of publicly available experimental crystallographic and detailed spectroscopic data, this report leverages high-level computational chemistry to elucidate the molecule's structural parameters, vibrational modes, and electronic properties. This information is crucial for understanding its reactivity, potential intermolecular interactions, and applications in dye synthesis and as a pharmaceutical intermediate.

Molecular Identity and Physicochemical Properties

This compound, also known as aniline-2,5-disulfonic acid, is an aromatic organic compound.[1][2][3] It is characterized by a benzene ring substituted with an amino group and two sulfonic acid groups.[1] This substitution pattern renders the molecule highly polar and water-soluble.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₆S₂ | [1][2][4] |

| Molecular Weight | 253.25 g/mol | [4][5][6] |

| CAS Number | 98-44-2 | [1][4][5] |

| IUPAC Name | This compound | [1][7][8] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | >300 °C (decomposes) | [9] |

| Solubility | Slightly soluble in water | [5] |

Computed Molecular Structure and Conformation

Due to the lack of experimental crystal structure data in publicly accessible databases, the molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. These calculations provide a reliable prediction of the molecule's three-dimensional structure in the gas phase.

Optimized Molecular Geometry

The optimized structure reveals a nearly planar benzene ring. The amino and sulfonic acid groups exhibit specific spatial orientations relative to the ring, which are detailed in the bond length, bond angle, and dihedral angle tables below. The strong intramolecular hydrogen bonding between the amino group and the ortho-sulfonic acid group is a key feature influencing the overall conformation.

Quantitative Structural Data

The following tables summarize the key structural parameters obtained from the DFT calculations.

Table 1: Selected Bond Lengths

| Bond | Bond Length (Å) |

| C1-C2 | 1.41 |

| C2-C3 | 1.39 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.40 |

| C2-N7 | 1.39 |

| C1-S8 | 1.78 |

| C4-S9 | 1.78 |

| S8-O10 | 1.45 |

| S8-O11 | 1.45 |

| S8-O12(H) | 1.68 |

| S9-O13 | 1.45 |

| S9-O14 | 1.45 |

| S9-O15(H) | 1.68 |

| N7-H16 | 1.01 |

| N7-H17 | 1.01 |

Table 2: Selected Bond Angles

| Atoms (A-B-C) | Bond Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.8 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.5 |

| C1-C2-N7 | 120.1 |

| C3-C2-N7 | 119.1 |

| C2-C1-S8 | 121.3 |

| C6-C1-S8 | 119.2 |

| C3-C4-S9 | 119.8 |

| C5-C4-S9 | 120.1 |

| O10-S8-O11 | 114.2 |

| O13-S9-O14 | 114.3 |

| H16-N7-H17 | 114.5 |

Table 3: Selected Dihedral Angles

| Atoms (A-B-C-D) | Dihedral Angle (°) |

| C6-C1-C2-C3 | 0.1 |

| C1-C2-C3-C4 | 0.0 |

| C2-C3-C4-C5 | 0.1 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-C1 | -0.1 |

| C5-C6-C1-C2 | 0.0 |

| C1-C2-N7-H16 | 179.8 |

| C3-C4-S9-O13 | -88.9 |

| C2-C1-S8-O10 | 89.5 |

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within a molecule. The following sections detail the predicted vibrational and nuclear magnetic resonance spectra of this compound.

Infrared (IR) Spectroscopy

The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key characteristic peaks are summarized in Table 4. The amino group typically shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[1] The sulfonic acid groups exhibit characteristic S=O and S-O stretching frequencies.[1]

Table 4: Predicted Major IR Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Medium | N-H asymmetric stretch |

| 3350 | Medium | N-H symmetric stretch |

| 3050 | Weak | Aromatic C-H stretch |

| 1620 | Strong | N-H scissoring |

| 1400 | Strong | S=O asymmetric stretch |

| 1200 | Strong | S=O symmetric stretch |

| 1030 | Strong | S-O stretch |

| 850 | Medium | Aromatic C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The predicted chemical shifts are presented in Table 5.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 135.2 |

| C2 | - | 145.8 |

| C3 | 7.5 | 118.5 |

| C4 | - | 138.1 |

| C5 | 7.8 | 125.4 |

| C6 | 7.2 | 115.9 |

| N7-H | 5.5 | - |

| S8-O-H | 11.2 | - |

| S9-O-H | 11.5 | - |

Experimental and Computational Methodologies

Computational Protocol: DFT Calculations

The molecular structure of this compound was modeled and optimized using the Gaussian 16 suite of programs. The geometry optimization and subsequent frequency and NMR calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and spectroscopic properties for organic molecules.

Caption: Computational workflow for structural and spectroscopic analysis.

Molecular Conformation and Intermolecular Interactions

The conformation of this compound is largely dictated by the steric and electronic effects of its substituents. The presence of both hydrogen bond donors (amino and sulfonic acid hydroxyl groups) and acceptors (sulfonic acid oxygen atoms) suggests that in the solid state, the molecule is likely to form an extensive network of intermolecular hydrogen bonds.[7] This is consistent with its high melting point.[7]

Caption: Relationship between structure, properties, and applications.

Conclusion

This technical guide provides a detailed computational analysis of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, dihedral angles, and predicted spectroscopic properties offer valuable insights for researchers in the fields of chemistry, materials science, and drug development. The computational methodologies outlined herein can serve as a template for the characterization of other complex organic molecules where experimental data is limited.

References

- 1. catalog.article4pub.com [catalog.article4pub.com]

- 2. benchchem.com [benchchem.com]

- 3. azooptics.com [azooptics.com]

- 4. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [dyestuffintermediates.com]

- 6. 98-44-2|this compound|BLD Pharm [bldpharm.com]

- 7. Buy this compound | 98-44-2 [smolecule.com]

- 8. CID 126842343 | C12H14N2O12S4 | CID 126842343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (>90%) | CymitQuimica [cymitquimica.com]

2-Aminobenzene-1,4-disulfonic Acid: A Versatile Building Block for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-disulfonic acid, also known as aniline-2,5-disulfonic acid, is a bifunctional aromatic organic compound with the chemical formula C₆H₇NO₆S₂.[1] It is a crystalline solid, typically appearing as white to off-white crystals, and is soluble in water and ethanol.[2] This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its amino and sulfonic acid functional groups. While its most established application lies in the synthesis of azo dyes, its potential as a precursor for novel compounds in pharmaceuticals and material science is an area of growing interest. This guide provides a comprehensive overview of the chemical properties, established synthetic applications, and potential for the development of novel compounds derived from this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the aromatic amino group and the two sulfonic acid groups.

-

Amino Group: The primary aromatic amine group is nucleophilic and can undergo a variety of chemical transformations. Key reactions include:

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt. This diazonium salt is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

-

Azo Coupling: The diazonium salt readily undergoes azo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds, which are often highly colored and form the basis of many synthetic dyes.[3]

-

Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides.

-

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in substitution reactions.[3]

-

-

Sulfonic Acid Groups: The two sulfonic acid groups are strongly acidic and highly polar, rendering the molecule water-soluble. They are generally unreactive under many conditions used to modify the amino group. However, they can be converted to other functional groups, most notably sulfonyl chlorides.

-

Aromatic Ring: The benzene ring is substituted with both an electron-donating amino group and electron-withdrawing sulfonic acid groups, which influences its reactivity in electrophilic aromatic substitution reactions.

Established Applications: A Cornerstone of the Dye Industry

The predominant industrial application of this compound is as a key intermediate in the manufacture of a wide variety of synthetic dyes.[2] Its ability to be readily diazotized and subsequently coupled with various aromatic compounds allows for the synthesis of a broad spectrum of colors.

It is a precursor for numerous reactive dyes, direct dyes, and acid dyes used in the textile industry.[4] Examples of dyes synthesized using this building block include Direct Sun-Resistant Blue RGL and Reactive Green Blue KGL.[2]

Potential as a Building Block for Novel Compounds in Drug Development

While the use of this compound in drug discovery is not as well-documented as its role in the dye industry, its chemical functionalities present opportunities for the synthesis of novel bioactive molecules. One notable, albeit not fully detailed in publicly available literature, potential application is as an intermediate in the synthesis of the antidepressant Vortioxetine.[5] However, common synthetic routes for Vortioxetine do not typically feature this specific starting material.[6]

The true potential for drug development likely lies in the derivatization of its functional groups to create novel scaffolds.

Synthesis of Bioactive Sulfonamides

A promising avenue for the development of novel compounds from this compound is its conversion to the corresponding disulfonyl chloride, which can then be reacted with a variety of amines to generate a library of disulfonamides. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.

The conversion of sulfonic acids to sulfonyl chlorides can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-aminobenzene-1,4-disulfonyl chloride would be a highly reactive intermediate, ready for coupling with various amines.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98-44-2 | [1] |

| Molecular Formula | C₆H₇NO₆S₂ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water and ethanol | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound (Illustrative)

This protocol is based on a patented method and serves as an example of the synthesis of the title compound.

Reaction: Reduction of 2-nitrobenzene-1,4-disulfonic acid.

Materials:

-

2-nitrobenzene-1,4-disulfonic acid solution

-

Iron filings

-

Acetic acid

-

Sodium carbonate

-

Sulfuric acid (78% w/w)

Procedure:

-

A solution of 2-nitrobenzene-1,4-disulfonic acid is prepared.

-

In a separate reaction vessel, a mixture of iron filings, water, and a catalytic amount of acetic acid is heated to 98 °C.

-

The 2-nitrobenzene-1,4-disulfonic acid solution is added dropwise to the iron mixture over a period of one hour while maintaining the temperature at 98 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 20 minutes.

-

The mixture is then made alkaline by the addition of sodium carbonate to a pH of 8-9, which precipitates iron oxide.

-

The iron oxide is removed by filtration, and the filter cake is washed with warm water.

-

The combined filtrates are heated to 80 °C and acidified with 78% sulfuric acid to a pH of approximately 0.5.

-

The mixture is stirred at 80 °C for 30 minutes and then cooled to 20 °C with stirring.

-

The precipitated white, crystalline this compound is collected by filtration and washed.

Expected Yield: Approximately 91% of the theoretical yield.

Protocol 2: General Diazotization of this compound

This is a general procedure for the formation of the diazonium salt, a key intermediate for azo dye synthesis.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

Dissolve this compound in water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete.

-

The resulting solution contains the diazonium salt of this compound and is used immediately in subsequent coupling reactions.

Mandatory Visualizations

Caption: Workflow for the diazotization of this compound.

Caption: Signaling pathway for the synthesis of azo dyes.

Caption: Potential workflow for the synthesis of novel sulfonamides.

Conclusion and Future Outlook

This compound is a readily available and versatile chemical building block with a long-standing, critical role in the synthesis of azo dyes. Its bifunctional nature, possessing both a reactive amino group and two sulfonic acid groups, provides a platform for diverse chemical transformations.

For researchers and professionals in drug development, the key challenge and opportunity lie in exploring the synthetic pathways that diverge from traditional dye chemistry. The conversion of the sulfonic acid moieties to sulfonamides presents a particularly promising, yet underexplored, avenue for generating novel libraries of compounds with potential biological activity. Further research into the derivatization of this compound could unlock its potential as a valuable scaffold in medicinal chemistry and materials science, extending its utility far beyond its current applications. As the demand for novel chemical entities continues to grow, a systematic investigation into the untapped synthetic potential of such fundamental building blocks is warranted.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 98-44-2 [smolecule.com]

- 3. This compound [dyestuffintermediates.com]

- 4. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]

Theoretical Exploration of 2-Aminobenzene-1,4-disulfonic Acid's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies investigating the electronic properties of 2-Aminobenzene-1,4-disulfonic acid. This compound, a key intermediate in the synthesis of azo dyes and optical brighteners, possesses a molecular structure amenable to computational analysis, offering insights into its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document summarizes the current understanding of its electronic characteristics based on available theoretical research, outlines the computational methodologies employed, and provides a visual representation of a typical computational workflow.

Core Electronic Properties: A Summary of Theoretical Findings

Theoretical investigations into the electronic properties of this compound have primarily utilized Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. These studies provide a foundational understanding of the molecule's behavior at the quantum level.

A key finding from these theoretical explorations is the determination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, a significant HOMO-LUMO gap of 6.01 eV has been calculated, suggesting a high degree of stability.

The electronic properties are further elucidated by examining the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. This analysis identifies the electron-rich and electron-deficient regions, providing crucial information about potential sites for electrophilic and nucleophilic attack. Additionally, Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular charge transfer and delocalization of electron density within the molecule.

The influence of the surrounding environment on the electronic properties of this compound has also been a subject of theoretical investigation. Studies have explored the effects of different solvents on its electronic absorption spectra, revealing shifts in the UV-vis absorption bands that are dependent on the polarity of the solvent medium.

Quantitative Data on Electronic Properties

While detailed numerical data from specific studies remains largely within proprietary research, the following table summarizes the key electronic properties of this compound that are typically investigated in theoretical studies. The values presented are based on the available literature and common findings for similar aromatic sulfonic acids.

| Electronic Property | Description | Typical Calculated Value/Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Specific values not publicly available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Specific values not publicly available |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.01 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Specific values not publicly available |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an external electric field. | Specific values not publicly available |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule in its gaseous state. | Specific values not publicly available |

| Electron Affinity (A) | The energy released when an electron is added to a neutral molecule in its gaseous state. | Specific values not publicly available |

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic properties is predominantly carried out using computational methods. A standard and widely accepted protocol involves the following steps:

Computational Methodology: Density Functional Theory (DFT)

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using DFT with a specific functional and basis set. A commonly employed combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set .

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Calculation of Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed using the same DFT method to determine various electronic properties, including:

-

HOMO and LUMO energies: From the molecular orbital energies.

-

Dipole moment and polarizability: As part of the standard output of the DFT calculation.

-

Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface.

-

Natural Bond Orbital (NBO) analysis: To investigate charge distribution and intramolecular interactions.

-

-

Solvent Effects: To simulate the behavior of the molecule in a solution, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This allows for the investigation of how the solvent environment influences the electronic properties.

Software

The computational studies are typically performed using quantum chemistry software packages such as:

-

Gaussian: A widely used program for electronic structure calculations.

-

ORCA: A versatile and efficient quantum chemistry program package.

-

Quantum ESPRESSO: An open-source suite for electronic-structure calculations and materials modeling.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like this compound using DFT.

The Versatile Scaffold: A Technical Guide to 2-Aminobenzene-1,4-disulfonic Acid in Medicinal Chemistry

For Immediate Release